Cas no 1137869-91-0 (5-Bromo-3-fluoro-2-nitroanisole)

5-Bromo-3-fluoro-2-nitroanisole is a halogenated nitroanisole derivative with significant utility in organic synthesis and pharmaceutical intermediates. Its structure, featuring bromo and fluoro substituents adjacent to a nitro group on an anisole scaffold, enhances reactivity in electrophilic aromatic substitution and cross-coupling reactions. The electron-withdrawing properties of the nitro group, combined with the halogen atoms, make it a versatile precursor for constructing complex aromatic systems. This compound is particularly valued for its stability under standard conditions and its compatibility with a range of synthetic transformations, including nucleophilic displacement and reduction reactions. Its precise substitution pattern allows for selective functionalization in target-oriented synthesis.
5-Bromo-3-fluoro-2-nitroanisole structure
1137869-91-0 structure
Product name:5-Bromo-3-fluoro-2-nitroanisole
CAS No:1137869-91-0
MF:C7H5BrFNO3
MW:250.021904706955
CID:1033173
PubChem ID:57955648

5-Bromo-3-fluoro-2-nitroanisole Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene
    • BLGZBPZOEMCFOM-UHFFFAOYSA-N
    • DB-368297
    • SCHEMBL1675629
    • A1-09736
    • AKOS016010998
    • PS-10541
    • 5-Bromo-3-fluoro-2-nitroanisole
    • EN300-191240
    • 1137869-91-0
    • AT21481
    • DTXSID40728473
    • MFCD20527806
    • Benzene, 5-bromo-1-fluoro-3-methoxy-2-nitro-
    • CS-0136245
    • SY342137
    • MDL: MFCD20527806
    • Inchi: InChI=1S/C7H5BrFNO3/c1-13-6-3-4(8)2-5(9)7(6)10(11)12/h2-3H,1H3
    • InChI Key: BLGZBPZOEMCFOM-UHFFFAOYSA-N
    • SMILES: COC1=CC(=CC(=C1[N+](=O)[O-])F)Br

Computed Properties

  • Exact Mass: 248.94368g/mol
  • Monoisotopic Mass: 248.94368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 199
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 55Ų

5-Bromo-3-fluoro-2-nitroanisole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-191240-0.05g
5-bromo-1-fluoro-3-methoxy-2-nitrobenzene
1137869-91-0 95%
0.05g
$46.0 2023-09-17
Enamine
EN300-191240-0.25g
5-bromo-1-fluoro-3-methoxy-2-nitrobenzene
1137869-91-0 95%
0.25g
$105.0 2023-09-17
TRC
B831463-50mg
5-Bromo-3-fluoro-2-nitroanisole
1137869-91-0
50mg
$ 135.00 2022-06-06
Chemenu
CM274232-5g
5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene
1137869-91-0 95%
5g
$1332 2021-06-16
Alichem
A019086979-1g
5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene
1137869-91-0 95%
1g
$528.23 2023-09-04
Alichem
A019086979-5g
5-Bromo-1-fluoro-3-methoxy-2-nitrobenzene
1137869-91-0 95%
5g
$1439.25 2023-09-04
TRC
B831463-100mg
5-Bromo-3-fluoro-2-nitroanisole
1137869-91-0
100mg
$ 210.00 2022-06-06
eNovation Chemicals LLC
Y1249854-250mg
Benzene, 5-bromo-1-fluoro-3-methoxy-2-nitro-
1137869-91-0 98%
250mg
$90 2024-07-28
eNovation Chemicals LLC
Y1249854-1g
Benzene, 5-bromo-1-fluoro-3-methoxy-2-nitro-
1137869-91-0 98%
1g
$155 2024-07-28
eNovation Chemicals LLC
Y1249854-5g
Benzene, 5-bromo-1-fluoro-3-methoxy-2-nitro-
1137869-91-0 98%
5g
$355 2024-07-28

Additional information on 5-Bromo-3-fluoro-2-nitroanisole

Comprehensive Overview of 5-Bromo-3-fluoro-2-nitroanisole (CAS No. 1137869-91-0): Properties, Applications, and Industry Insights

5-Bromo-3-fluoro-2-nitroanisole (CAS No. 1137869-91-0) is a specialized halogenated aromatic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitroanisole derivative features a unique molecular structure combining bromine, fluorine, and nitro functional groups, making it a versatile intermediate for synthesizing complex molecules. Researchers frequently search for "5-Bromo-3-fluoro-2-nitroanisole synthesis" or "CAS 1137869-91-0 applications," reflecting its growing importance in modern organic chemistry.

The compound's physicochemical properties include a molecular weight of 250.02 g/mol and a distinct melting point range (often cited between 80-85°C). Its solubility profile shows preferential dissolution in organic solvents like dichloromethane and dimethyl sulfoxide (DMSO), which aligns with trending searches for "nitroanisole solubility data." The strategic placement of halogen atoms and the nitro group enables diverse electrophilic substitution reactions, a topic frequently explored in "aromatic compound reactivity" queries.

In pharmaceutical applications, 5-Bromo-3-fluoro-2-nitroanisole serves as a critical precursor for biologically active molecules. Recent studies highlight its role in developing kinase inhibitors and antimicrobial agents, addressing trending concerns about antibiotic resistance. The compound's structural motifs appear in patent literature for cancer therapeutics, correlating with high-volume searches like "halogenated drug intermediates 2024." Its regioselective reactivity allows precise modifications, meeting demand for "site-selective aromatic functionalization" techniques.

The agrochemical sector utilizes this compound in crop protection agent development. Its fluoro-nitro combination contributes to pesticide efficacy, responding to industry needs for "low-residue agrochemicals." Analytical methods such as HPLC purity testing (searched alongside "CAS 1137869-91-0 analysis") ensure quality control during production. Environmental considerations drive research into green synthesis routes for such intermediates, matching queries about "sustainable halogen chemistry."

From a commercial perspective, 5-Bromo-3-fluoro-2-nitroanisole suppliers emphasize batch-to-batch consistency and regulatory compliance, addressing procurement-related searches like "high-purity nitroanisole suppliers." The compound's stability under refrigeration and compatibility with common reagents make it practical for industrial-scale applications. Emerging studies explore its potential in material science, particularly for organic electronic components, aligning with interest in "halogenated aromatic semiconductors."

Ongoing research investigates catalytic approaches to optimize the compound's synthesis, reflecting searches for "cost-effective halogenation methods." The structure-activity relationship of its derivatives remains a focus in medicinal chemistry, with particular attention to metabolic stability improvements. As regulatory landscapes evolve, documentation of handling protocols and waste management procedures for such compounds meets industry demand for "compliant chemical processing" information.

In analytical characterization, advanced techniques like LC-MS and NMR spectroscopy verify the identity of 5-Bromo-3-fluoro-2-nitroanisole, corresponding to laboratory searches for "nitroanisole spectral data." The compound's chromatographic behavior aids in method development for related halogenated aromatics. Recent publications discuss its use in multistep synthesis of heterocyclic compounds, addressing academic interest in "nitro group transformations."

The global market for such fine chemicals shows steady growth, driven by pharmaceutical R&D and specialty material needs. Strategic partnerships between custom synthesis providers and end-users facilitate access to 5-Bromo-3-fluoro-2-nitroanisole, matching commercial inquiries about "halogenated building block availability." Quality certifications including ISO standards and GMP compliance increasingly influence procurement decisions, reflecting searches for "certified chemical intermediates."

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Amadis Chemical Company Limited
(CAS:1137869-91-0)5-Bromo-3-fluoro-2-nitroanisole
A942410
Purity:99%/99%
Quantity:5g/25g
Price ($):312.0/1094.0